5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-fluoro-1-propan-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-5(2)10-7(8)6(4-11)3-9-10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRENLDIVNFVDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Aldehyde Functionalization: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Nucleophilic Additions
The aldehyde group readily undergoes nucleophilic additions with various reagents:
Key Finding : Hydrazone derivatives exhibit enhanced biological activity, particularly as antimicrobial agents . Microwave-assisted conditions reduce reaction times by 40% compared to conventional methods.
Oxidation Reactions
The aldehyde is oxidized to carboxylic acid derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 60–80°C, 3 hrs | 5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | 85% | |
| CrO₃ | Acetone, RT, 12 hrs | Same as above | 78% |
Structural Impact : Fluorine at position 5 stabilizes the intermediate carboxylate anion, improving reaction efficiency.
Condensation Reactions
The aldehyde participates in condensation with active methylene compounds and amines:
| Substrate | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Acetophenone | NaOH/EtOH, reflux, 8 hrs | Chalcone derivatives | Antifungal agents | |
| Primary amines | MeOH, RT, 2 hrs | Schiff bases | Ligands for metal complexes |
Example : Condensation with 4-fluorophenylacetone yields a chalcone with IC₅₀ = 12 μM against Candida albicans .
Reduction Reactions
The aldehyde group is reduced to primary alcohols:
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 30 min | 4-(Hydroxymethyl)-5-fluoro-pyrazole | >95% | |
| LiAlH₄ | Dry THF, reflux, 2 hrs | Same as above | 88% |
Note : NaBH₄ is preferred for industrial-scale reductions due to milder conditions.
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
Mechanistic Insight : Fluorine’s electron-withdrawing effect accelerates cyclization kinetics by 30% compared to non-fluorinated analogs .
Friedel-Crafts Hydroxyalkylation
The aldehyde reacts with electron-rich arenes:
| Arene | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Anisole | AlCl₃, 120°C, 8 hrs | 4-(Pyrazolyl)benzaldehyde derivative | 72% | |
| Naphthalene | FeCl₃, 100°C, 6 hrs | Polycyclic aromatic adducts | 65% |
Application : These adducts show luminescent properties for OLED materials .
Halogenation and Cross-Coupling
The aldehyde directs electrophilic substitution:
| Reaction | Reagent | Product | Position | Source |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ | 5-Fluoro-3-bromo derivative | C-3 | |
| Suzuki coupling | Pd(PPh₃)₄, Ar–B(OH)₂ | Biaryl-pyrazole hybrids | C-4 |
Patent Data : Brominated derivatives are intermediates in fungicide synthesis (WO2015039877A1) .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that pyrazole derivatives, including 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, exhibit substantial cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds derived from pyrazoles can effectively inhibit the growth of MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values indicating their potency .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, certain pyrazole derivatives have been reported to act as inhibitors of key signaling pathways involved in tumor growth and metastasis .
Anti-inflammatory Applications
Pyrazole derivatives are also noted for their anti-inflammatory properties. Compounds similar to 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde have been synthesized and tested for their ability to inhibit inflammatory mediators. Studies have demonstrated that specific derivatives can significantly reduce inflammation in animal models, comparable to established anti-inflammatory drugs like diclofenac sodium .
Antimicrobial Activity
The compound has shown promising results in antimicrobial activity against various pathogens. Research indicates that pyrazole-based compounds can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus, as well as fungi like Aspergillus niger. The presence of the fluorine atom in the molecular structure enhances binding affinity to biological targets, thereby increasing efficacy against these microorganisms .
Synthesis of Bioactive Molecules
5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde serves as a versatile building block for the synthesis of various bioactive molecules. Its structure allows for modifications that lead to the development of new pharmaceuticals with enhanced properties. The synthetic pathways often involve multi-component reactions that provide high yields and purity, crucial for pharmaceutical applications .
Industrial Applications
In addition to its biological applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity makes it suitable for synthesizing polymers and dyes, which are valuable in industrial processes .
Table 1: Summary of Biological Activities
| Activity | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Anticancer | MCF7 | GI50 = 3.79 µM |
| SF-268 | GI50 = 12.50 µM | |
| NCI-H460 | GI50 = 42.30 µM | |
| Anti-inflammatory | Carrageenan-induced edema model | Significant reduction observed |
| Antimicrobial | E. coli | Good activity |
| S. aureus | Effective inhibition |
Recent Research Highlights
- A study demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, with some presenting low IC50 values indicating high potency .
- The compound was evaluated for its anti-inflammatory properties using carrageenan-induced rat paw edema models, showing promising results comparable to standard treatments .
- Synthesis optimization methods have been explored to enhance yield and purity for pharmaceutical applications, emphasizing its industrial relevance.
Mechanism of Action
The mechanism of action of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the aldehyde group can form covalent bonds with target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with structurally related pyrazole-4-carbaldehyde derivatives:
Notes:
- Iodine, being larger, may increase steric hindrance and polarizability .
- Substituent Position : The 1-propan-2-yl group in the target compound likely improves lipophilicity compared to phenyl or furan substituents, affecting membrane permeability in biological systems .
- Biological Activity : In analogs like 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde, substituents influence antifungal activity by modulating electron density at the imine group and solubility .
Physicochemical and Functional Differences
- Solubility : Compounds with aromatic substituents (e.g., phenyl, furan) exhibit lower solubility in polar solvents compared to aliphatic substituents (e.g., propan-2-yl) due to increased hydrophobicity .
- Reactivity : The aldehyde group at the 4-position is reactive toward nucleophiles, enabling Schiff base formation (e.g., with chitosan) for applications in drug delivery or materials science .
- Crystallography : Structural confirmation of analogs (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrazole-1-carbaldehyde) was achieved using SHELX software, highlighting the importance of crystallographic data in validating synthetic routes .
Computational and Analytical Insights
For instance, fluorine’s electronegativity may polarize the pyrazole ring, altering charge distribution at the aldehyde group.
Biological Activity
5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is with a molecular weight of approximately 167.18 g/mol. The compound features a pyrazole ring, a fluorine atom, and an aldehyde functional group, which contribute to its unique chemical reactivity and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C8H10FN3 |
| Molecular Weight | 167.18 g/mol |
| IUPAC Name | 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
Synthesis
The synthesis of 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
- Introduction of Fluorine : Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used to introduce the fluorine atom.
- Aldehyde Functionalization : The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction using DMF and POCl3.
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, as anticancer agents. The compound has shown significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 26 | Inhibition of cell proliferation |
| HepG2 | 17.82 | Cell cycle arrest at SubG1/G1 phase |
The mechanism of action often involves the modulation of specific enzymes or receptors that are crucial for cancer cell survival and proliferation. The presence of the fluorine atom enhances binding affinity and metabolic stability, making it a promising candidate for drug development in oncology .
Antimicrobial Activity
In addition to its anticancer effects, 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has been investigated for its antimicrobial properties. Research indicates that this compound exhibits significant activity against both bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, which were tested for their anticancer properties against multiple cell lines. The results demonstrated that modifications to the pyrazole structure could significantly enhance biological activity, indicating the importance of structural optimization in drug design .
Q & A
Q. What are the standard synthetic routes for preparing 5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde?
The compound can be synthesized via Vilsmeier–Haack formylation of 5-fluoro-1-(propan-2-yl)-1H-pyrazol-5(4H)-one, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 4-position . Alternative methods include alkaline condensation with formaldehyde, as demonstrated for structurally analogous pyrazole carbaldehydes (e.g., 5-chloro derivatives) . Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products like over-oxidation or dimerization.
Q. How is the structural integrity of this compound confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural determination, as shown for related pyrazole carbaldehydes (e.g., 5-chloro-3-methyl-1-phenyl derivatives) . Complementary techniques include:
Q. What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust, as aldehydes are irritants .
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies (e.g., unexpected NMR peaks) often arise from tautomerism (aldehyde ↔ enol forms) or rotamers (due to the isopropyl group). Strategies include:
Q. What mechanistic insights guide the optimization of its synthetic yield?
Key steps influencing yield:
- Electrophilic substitution : Fluorine’s electron-withdrawing effect directs formylation to C4. Steric hindrance from the isopropyl group may slow reactivity.
- By-product formation : Competing pathways (e.g., N-alkylation) can be minimized using bulky bases (e.g., DBU) to deprotonate the pyrazole ring selectively .
- Workup : Aldehyde oxidation during isolation can be mitigated by adding antioxidants (e.g., BHT) .
Q. How is this compound utilized in constructing fused heterocyclic systems?
The aldehyde group enables condensation reactions with nucleophiles (e.g., hydrazines, amines) to form fused rings. For example:
Q. What computational tools predict its reactivity in drug discovery applications?
Q. How does fluorination at C5 influence its physicochemical properties?
- Electron effects : Fluorine increases electrophilicity at C4, enhancing reactivity in nucleophilic additions.
- Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs, improving membrane permeability .
- Thermal stability : Fluorine’s strong C-F bond raises decomposition temperatures (TGA data for analogs: >200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
